1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

PPARgamma partial agonism Nuclear receptor pharmacology X-ray crystallography

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 956784-97-7) is a heterocyclic small molecule (C₁₃H₁₀FN₃S, MW 259.30 g/mol) comprising a pyrazole core substituted with a 4-fluorophenyl group at N1, a thiophen-2-yl group at C3, and a free primary amine at C5. This compound is classified as an aminopyrazole building block and serves as the foundational scaffold for pharmacologically validated derivatives, notably a series of peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists with demonstrated in vivo glucose-lowering efficacy.

Molecular Formula C13H10FN3S
Molecular Weight 259.3
CAS No. 956784-97-7
Cat. No. B2870750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
CAS956784-97-7
Molecular FormulaC13H10FN3S
Molecular Weight259.3
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C13H10FN3S/c14-9-3-5-10(6-4-9)17-13(15)8-11(16-17)12-2-1-7-18-12/h1-8H,15H2
InChIKeyNIMXUWHIYXBOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 956784-97-7): Core Scaffold Identity and Procurement Context


1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 956784-97-7) is a heterocyclic small molecule (C₁₃H₁₀FN₃S, MW 259.30 g/mol) comprising a pyrazole core substituted with a 4-fluorophenyl group at N1, a thiophen-2-yl group at C3, and a free primary amine at C5 [1]. This compound is classified as an aminopyrazole building block and serves as the foundational scaffold for pharmacologically validated derivatives, notably a series of peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists with demonstrated in vivo glucose-lowering efficacy [2]. Its procurement is primarily driven by its role as a synthetic intermediate for generating target-specific probe molecules and lead compounds in nuclear receptor and kinase inhibitor research.

Why In-Class Aminopyrazole Building Blocks Cannot Substitute for 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine: Scaffold-Specific SAR Rationale


Aminopyrazole building blocks bearing N1-aryl and C3-heteroaryl substituents are not functionally interchangeable. The combination of a 4-fluorophenyl group at N1 and a thiophen-2-yl group at C3 creates a specific stereoelectronic environment that has been crystallographically validated to enable a distinct binding mode within the PPARγ ligand-binding domain, characterized by the absence of canonical H-bonding interactions with the AF-2 helix—a feature directly linked to partial agonism and reduced adipogenic side effects [1]. Substitution of the 4-fluoro group with hydrogen (1-phenyl analog, CAS 161952-26-7) alters the electrostatic potential surface and eliminates a key fluorine-mediated interaction site, while replacement of thiophene with furan (oxygen heterocycle) reduces aromatic sulfur-mediated van der Waals contacts and modifies the conformational preference of the C3 substituent [2]. These structural differences are not merely incremental; they determine whether downstream derivatization yields high-affinity, selective PPARγ ligands or inactive compounds, as demonstrated in the structure-activity relationship (SAR) campaign reported by Lu et al.

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine vs. Closest Structural Analogs


PPARγ Ligand Derivatization Potential: Target Scaffold vs. 1-Phenyl Analog Yields 175 nM Affinity Sulfonamide

Derivatization of the target compound's 5-amine with 3-fluorobenzenesulfonamide produced a PPARγ ligand (BDBM50185942) with an IC₅₀ of 175 nM in a competitive binding assay, and the co-crystal structure (PDB 2G0G) confirmed a unique binding mode lacking H-bonds to the AF-2 helix [1]. In contrast, the analogous sulfonamide derived from the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine scaffold (lacking the 4-fluoro substituent) was not reported among the high-affinity hits in the same study, indicating that the 4-fluoro group is a critical determinant of binding pocket complementarity [2]. This demonstrates that the target compound provides an essential fluorinated scaffold architecture not replicated by its des-fluoro congener.

PPARgamma partial agonism Nuclear receptor pharmacology X-ray crystallography

Lipophilicity Modulation: XLogP3 = 3.0 for Target Compound vs. ~2.5 for Des-Fluoro Analog

The target compound exhibits a computed XLogP3 of 3.0, reflecting the lipophilicity contribution of the 4-fluorophenyl substituent [1]. The direct des-fluoro analog, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7, MW 241.31), has an estimated XLogP3 of approximately 2.5 based on the removal of the fluorine atom (ΔlogP ≈ +0.5 per aromatic fluorine substitution in this context) [2]. This 0.5 log unit difference translates to a ~3.2-fold difference in octanol-water partition coefficient, which can significantly affect passive membrane permeability and nonspecific protein binding profiles of final derivatives, making the fluorinated scaffold the preferred choice when balancing potency and ADME properties.

Physicochemical profiling Drug-likeness prediction Lead optimization

Hydrogen Bond Donor Count Optimization: HBD = 1 for Target Compound vs. HBD = 2 for Thiophene-Free Analogs Bearing Additional Amino Groups

The target compound possesses a single hydrogen bond donor (the 5-amine NH₂), resulting in a HBD count of 1 [1]. This low HBD count is advantageous for central nervous system (CNS) drug design, where a HBD ≤ 1 is associated with improved blood-brain barrier penetration. By contrast, many pyrazol-5-amine analogs that incorporate additional amino or hydroxyl substituents on the N1-aryl or C3-heteroaryl rings exhibit HBD counts ≥ 2, which can reduce passive CNS permeability. The target compound's HBD profile, combined with its XLogP3 of 3.0 and low rotatable bond count of 2, places it firmly within favorable CNS multiparameter optimization (MPO) space [2].

Physicochemical property optimization CNS drug design Permeability prediction

Crystallographic Validation of Scaffold Binding Mode: PDB 2G0G Co-crystal Structure vs. Furan Analog Lacking Structural Confirmation

The sulfonamide derivative of the target compound has been co-crystallized with the PPARγ ligand-binding domain, yielding PDB entry 2G0G at 2.54 Å resolution [1]. This structure reveals that the thiophene ring occupies a specific hydrophobic sub-pocket where the sulfur atom engages in favorable van der Waals contacts with protein side chains. A search of the PDB for the corresponding furan analog (1-(4-fluorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine derived sulfonamide) returns no deposited structures, indicating that the thiophene-containing scaffold is preferentially validated by experimental structural biology [2]. The availability of a high-resolution co-crystal structure provides a direct template for structure-guided optimization, reducing the reliance on computational docking predictions and accelerating the design-make-test cycle.

Structure-based drug design PPARgamma crystallography Ligand binding mode characterization

Procurement-Driven Application Scenarios for 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 956784-97-7)


PPARγ Partial Agonist Lead Generation Libraries

This compound is the optimal core scaffold for synthesizing focused libraries of pyrazol-5-ylbenzenesulfonamide PPARγ partial agonists. As demonstrated by Lu et al. (J. Med. Chem. 2006), sulfonylation of the 5-amine with substituted benzenesulfonyl chlorides yields ligands that bind PPARγ with IC₅₀ values in the low nanomolar to sub-micromolar range and exhibit glucose-lowering efficacy in vivo without the full adipogenic transcriptional response associated with thiazolidinedione full agonists [1]. Researchers should prioritize this specific fluorinated scaffold over non-fluorinated or furan-containing analogs to maintain the validated binding mode observed in PDB 2G0G.

CNS-Penetrant Kinase Probe Design

The target compound's favorable CNS MPO profile (HBD = 1, HBA = 4, XLogP3 = 3.0, rotatable bonds = 2) makes it an attractive starting point for designing brain-penetrant kinase inhibitor probes [1]. Derivatization strategies targeting the 5-amine position (e.g., amide formation, reductive amination, urea synthesis) can introduce kinase-binding pharmacophores while preserving CNS drug-like properties. The scaffold's compact size (MW 259.30) leaves ample room for substituent addition before exceeding the MW 400–450 threshold typically associated with reduced CNS exposure.

Structure-Guided Fragment-Based Drug Discovery (FBDD)

The availability of high-resolution co-crystal structures (PDB 2G0G, 2G0H) for derivatives of this scaffold makes it a privileged fragment for FBDD campaigns targeting nuclear receptors [1]. The free amine provides a tractable synthetic handle for fragment growing, linking, or merging strategies. The crystallographically defined binding mode, characterized by the absence of H-bonding to the AF-2 helix, enables the rational design of partial agonists with a potentially improved therapeutic index over full PPARγ agonists.

Sulfur-Specific Interaction Probes

The thiophene sulfur atom in this scaffold can engage in unique non-covalent interactions (sulfur-π, S···O chalcogen bonding) that are absent in furan analogs [1]. Researchers investigating the role of sulfur-mediated protein-ligand interactions in molecular recognition can use this building block as a probe scaffold. Computational studies have identified these sulfur-specific contacts as contributors to the selectivity profile of thiophene-containing PPARγ ligands [2], making this compound a valuable tool for chemical biology studies focused on heteroatom-mediated binding.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.